molecular formula C10H8N2OS B13570662 5-Amino-6-methoxy-1-benzothiophene-2-carbonitrile

5-Amino-6-methoxy-1-benzothiophene-2-carbonitrile

Cat. No.: B13570662
M. Wt: 204.25 g/mol
InChI Key: DLNIERJIANNOMF-UHFFFAOYSA-N
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Description

5-Amino-6-methoxy-1-benzothiophene-2-carbonitrile is a heterocyclic compound that contains a benzothiophene core. Benzothiophenes are known for their diverse biological activities and are used in various fields such as medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-methoxy-1-benzothiophene-2-carbonitrile typically involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester. Another common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production methods for thiophene derivatives, including this compound, often involve large-scale condensation reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-methoxy-1-benzothiophene-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers .

Scientific Research Applications

5-Amino-6-methoxy-1-benzothiophene-2-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.

    Industry: Used in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 5-Amino-6-methoxy-1-benzothiophene-2-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-benzothiophene-2-carbonitrile: Similar structure but lacks the methoxy group.

    2-Amino-3-methoxybenzothiophene: Similar structure but with different substitution patterns.

Uniqueness

5-Amino-6-methoxy-1-benzothiophene-2-carbonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both amino and methoxy groups can enhance its solubility and interaction with biological targets .

Properties

Molecular Formula

C10H8N2OS

Molecular Weight

204.25 g/mol

IUPAC Name

5-amino-6-methoxy-1-benzothiophene-2-carbonitrile

InChI

InChI=1S/C10H8N2OS/c1-13-9-4-10-6(3-8(9)12)2-7(5-11)14-10/h2-4H,12H2,1H3

InChI Key

DLNIERJIANNOMF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=C(SC2=C1)C#N)N

Origin of Product

United States

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